3-Ethyl-[1,2]oxathiane 2,2-dioxide
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Overview
Description
3-Ethyl-[1,2]oxathiane 2,2-dioxide is a heterocyclic compound with the molecular formula C6H12O3S and a molecular weight of 164.22 g/mol This compound is part of the oxathiane family, characterized by a six-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-[1,2]oxathiane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted alkenes with sulfur trioxide in the presence of a solvent like dioxane . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes. These processes utilize sulfur trioxide and ethyl-substituted alkenes in a continuous flow reactor to achieve high yields and purity . The reaction is carefully monitored to control temperature and pressure, ensuring the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-[1,2]oxathiane 2,2-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride
Solvents: Dioxane, carbon tetrachloride
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-[1,2]oxathiane 2,2-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2]oxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathiane 2,2-dioxide: A parent compound with similar structural features but lacking the ethyl substitution.
3-Methyl-[1,2]oxathiane 2,2-dioxide: A methyl-substituted analog with comparable chemical properties.
3-Propyl-[1,2]oxathiane 2,2-dioxide: A propyl-substituted analog with slightly different reactivity due to the longer alkyl chain.
Uniqueness
3-Ethyl-[1,2]oxathiane 2,2-dioxide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This substitution can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyloxathiane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-2-6-4-3-5-9-10(6,7)8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPDUAMLNUJOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCOS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4476-21-5 |
Source
|
Record name | 3-ethyl-[1,2]oxathiane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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